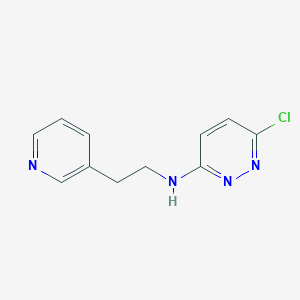
6-chloro-N-(2-(pyridin-3-yl)ethyl)pyridazin-3-amine
描述
6-chloro-N-(2-(pyridin-3-yl)ethyl)pyridazin-3-amine is a useful research compound. Its molecular formula is C11H11ClN4 and its molecular weight is 234.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-chloro-N-(2-(pyridin-3-yl)ethyl)pyridazin-3-amine, with the chemical formula C₁₁H₁₁ClN₄ and CAS number 75074-78-1, is a pyridazin derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antibacterial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features a chloro-substituted pyridazine ring linked to a pyridine moiety through an ethyl chain. This structural configuration is believed to enhance its interaction with biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds related to pyridazine derivatives. For instance, derivatives of 6-chloro-pyridin-2-yl-amine have shown significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, indicating promising antibacterial efficacy .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | TBD |
| 6-chloro-pyridin-2-yl-amines | 3.12 - 12.5 | Staphylococcus aureus |
| Escherichia coli |
Anticancer Activity
Pyridazine derivatives are also being explored for their anticancer properties. Some studies suggest that compounds with similar structures exhibit cytotoxic effects by inhibiting specific kinases involved in cancer cell proliferation. The imidazopyridine family, closely related to pyridazines, has shown promise as selective inhibitors of cancer-related pathways .
The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell signaling pathways.
- DNA Interaction : Similar compounds have demonstrated the ability to intercalate with DNA, potentially disrupting replication and transcription processes.
- Metal Ion Coordination : Some heterocycles can act as ligands for metal ions, influencing biological processes through metal-dependent enzyme modulation .
Case Studies
A notable case study involved the synthesis and biological evaluation of various pyridazine derivatives, including this compound. The study found that certain modifications to the pyridazine ring significantly enhanced antibacterial activity against resistant strains of bacteria .
Another investigation into the structure–activity relationship (SAR) of similar compounds revealed that halogen substitutions at specific positions on the aromatic rings could lead to increased potency against Mycobacterium tuberculosis, highlighting the potential for developing new antitubercular agents based on this scaffold .
属性
IUPAC Name |
6-chloro-N-(2-pyridin-3-ylethyl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4/c12-10-3-4-11(16-15-10)14-7-5-9-2-1-6-13-8-9/h1-4,6,8H,5,7H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGNXRYJORSOHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCNC2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















